molecular formula C9H17N B15206680 2,5-Dimethylhexahydro-1H-pyrrolizine

2,5-Dimethylhexahydro-1H-pyrrolizine

Cat. No.: B15206680
M. Wt: 139.24 g/mol
InChI Key: ARBXIWKYEYENLS-UHFFFAOYSA-N
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Description

2,5-Dimethylhexahydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and presence in various natural and synthetic products. The structure consists of a fused five-membered ring system with a nitrogen atom at the ring junction, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylhexahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of piperidinium acetate as an organocatalyst for the one-pot synthesis of substituted pyrrolizines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dialkyl acetylenedicarboxylates for cycloaddition, proline and ninhydrin for azomethine ylide formation, and various oxidizing and reducing agents for subsequent transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

2,5-Dimethylhexahydro-1H-pyrrolizine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolizine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylhexahydro-1H-pyrrolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 5 can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,5-dimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine

InChI

InChI=1S/C9H17N/c1-7-5-9-4-3-8(2)10(9)6-7/h7-9H,3-6H2,1-2H3

InChI Key

ARBXIWKYEYENLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1CC(C2)C

Origin of Product

United States

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